molecular formula C5H8 B1215419 3-Methyl-1,2-butadiene CAS No. 598-25-4

3-Methyl-1,2-butadiene

Cat. No. B1215419
CAS RN: 598-25-4
M. Wt: 68.12 g/mol
InChI Key: PAKGDPSCXSUALC-UHFFFAOYSA-N
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Description

3-Methyl-1,2-butadiene, also known as 1,1-Dimethylallene, is a chemical compound with the formula C5H8 and a molecular weight of 68.12 . It is used in organic synthesis reactions .


Synthesis Analysis

3-Methyl-1,2-butadiene has been used to study the photo-induced reaction of 1,1-dimethylallene with cyanoarenes such as 1,2,4,5-tetracyanobenzene, 1,4-dicyanobenzene, and 1,4-dicyanonaphthalene in the presence of methanol as a nucleophile .


Molecular Structure Analysis

The molecular structure of 3-Methyl-1,2-butadiene can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

3-Methyl-1,2-butadiene has been used to study the photo-induced reaction of 1,1-dimethylallene with the cyanoarenes 1,2,4,5-tetracyanobenzene, 1,4-dicyanobenzene, and 1,4-dicyanonaphthalene in the presence of methanol as a nucleophile . It also readily undergoes Diels-Alder reactions .


Physical And Chemical Properties Analysis

3-Methyl-1,2-butadiene has a molecular weight of 68.12 and a density of 0.694 g/mL at 25 °C . It has a melting point of -148 °C and a boiling point of 40-41 °C . It is soluble in ether, benzene, acetone, and ethanol .

Mechanism of Action

Target of Action

3-Methyl-1,2-butadiene, also known as 1,1-Dimethylallene , is a versatile building block in synthetic organic chemistry . It primarily targets various organic compounds to construct more complex molecules through various addition reactions .

Mode of Action

The compound’s mode of action involves engaging in polymerization reactions . It provides a pathway to novel polymers with potential applications in materials science . Researchers often explore the reactivity of 3-Methyl-1,2-butadiene with different reagents to synthesize new organic compounds with unique properties .

Biochemical Pathways

3-Methyl-1,2-butadiene is involved in the study of chain-growth polymerization mechanisms . It helps in understanding the kinetics and thermodynamics of such processes . Moreover, it is employed in mechanistic studies within organic chemistry to probe the subtleties of conjugated diene behavior, which is essential for the advancement of synthetic methodologies .

Result of Action

The result of 3-Methyl-1,2-butadiene’s action is the formation of novel polymers with potential applications in materials science . These polymers could have unique properties depending on the reagents used in the reaction .

Action Environment

The action of 3-Methyl-1,2-butadiene can be influenced by environmental factors. For instance, it is a flammable liquid and should be handled carefully to avoid contact with open flames and high temperatures . Exposure or inhalation of 3-Methyl-1,2-butadiene may cause irritative reactions, such as eye and skin irritation . Therefore, appropriate protective measures, such as wearing gloves, protective clothing, and avoiding inhalation of its vapors, should be taken when using or storing 3-Methyl-1,2-butadiene .

Safety and Hazards

3-Methyl-1,2-butadiene is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

3-Methyl-1,2-butadiene is mainly used for organic synthesis reactions and as an intermediate for the synthesis of rubber, plastics, and chemicals . Future research directions for 1,3-butadiene include metabolism and pharmacokinetic studies, mechanisms of murine leukemogenesis, and hemoglobin adduct formation as a means of biological monitoring .

Relevant Papers The paper “Vibrational Spectra and Structure of 3‐Methyl‐1,2‐Butadiene” provides a detailed interpretation of the infrared and Raman spectra of gaseous and crystalline 3‐Methyl‐1,2‐Butadiene . Another paper, “Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts”, discusses the use of 1,3-butadiene as a cheap and abundant raw material for new applications in the chemical industry .

properties

InChI

InChI=1S/C5H8/c1-4-5(2)3/h1H2,2-3H3
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InChI Key

PAKGDPSCXSUALC-UHFFFAOYSA-N
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Canonical SMILES

CC(=C=C)C
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Molecular Formula

C5H8
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DSSTOX Substance ID

DTXSID00208529
Record name 3-Methylbuta-1,2-diene
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Molecular Weight

68.12 g/mol
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Physical Description

Colorless or pale yellow liquid; [MSDSonline]
Record name 1,1-Dimethylallene
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Vapor Pressure

426.0 [mmHg]
Record name 1,1-Dimethylallene
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CAS RN

598-25-4
Record name 3-Methyl-1,2-butadiene
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Record name 1,1-Dimethylallene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-1,2-butadiene
Reactant of Route 2
3-Methyl-1,2-butadiene

Q & A

Q1: What is the molecular formula and weight of 3-methyl-1,2-butadiene?

A1: 3-Methyl-1,2-butadiene has the molecular formula C5H8 and a molecular weight of 68.12 g/mol.

Q2: What spectroscopic techniques have been used to characterize 3-methyl-1,2-butadiene?

A2: Researchers have employed various spectroscopic techniques to analyze 3-methyl-1,2-butadiene, including Infrared (IR) [, , ], Raman [, , ], 1H NMR [, , ], and 13C NMR [, , ] spectroscopies. These techniques provide valuable information about the compound's structure, bonding, and vibrational modes.

Q3: What is the significance of the torsional potential function in understanding the behavior of 3-methyl-1,2-butadiene?

A3: The two-dimensional torsional potential function of dimethylallene, derived from far-infrared spectra and microwave data, reveals the energy barrier associated with the rotation of the methyl groups around the C-C bonds. This information is crucial for understanding the conformational dynamics and overall molecular behavior of 3-methyl-1,2-butadiene. []

Q4: How does 3-methyl-1,2-butadiene participate in polymerization reactions?

A4: 3-Methyl-1,2-butadiene can undergo living polymerization initiated by octacarbonyl dicobalt. This process involves the formation of intermediate η3-allyl-type complexes, where the monomer inserts into the growing polymer chain in a 1,2-fashion. These complexes have been characterized, providing insights into the mechanism of this polymerization reaction. [, ]

Q5: How does 3-methyl-1,2-butadiene interact with transition metal catalysts?

A5: 3-Methyl-1,2-butadiene readily reacts with various transition metal complexes, particularly those of palladium and gold. For example, it inserts into palladium-carbon bonds of complexes containing rigid bidentate nitrogen ligands, leading to stable allylpalladium complexes. [] The regioselectivity of this insertion depends on the allene substituents and the metal complex's characteristics.

Q6: How is 3-methyl-1,2-butadiene used in hydroamination reactions?

A6: 3-Methyl-1,2-butadiene serves as a substrate in hydroamination reactions, particularly with primary aryl amines. Palladium complexes incorporating 3-iminophosphine ligands exhibit high catalytic activity in these transformations, yielding branched allylic amine products with excellent regioselectivity under mild conditions. [, ]

Q7: What insights have kinetic studies and deuterium labeling provided into the mechanism of gold-catalyzed hydroalkoxylation of 3-methyl-1,2-butadiene?

A7: Detailed kinetic investigations, combined with deuterium labeling studies, have illuminated the mechanism of gold-catalyzed hydroalkoxylation of 3-methyl-1,2-butadiene with alcohols. These studies suggest a mechanism involving the formation of a cationic gold π-allene complex, followed by outer-sphere alcohol addition and protodemetalation, ultimately yielding the hydroalkoxylation product. []

Q8: How does the choice of ligands impact the activity and selectivity of gold catalysts in hydroamination reactions with 3-methyl-1,2-butadiene?

A8: The catalytic activity and selectivity of gold catalysts in hydroamination reactions with 3-methyl-1,2-butadiene are significantly influenced by the steric and electronic properties of the supporting ligands. For instance, employing bulky and electron-rich ligands, such as N-heterocyclic carbenes (NHCs) like IPr, can enhance the catalyst's activity and promote the formation of desired regioisomers. []

Q9: How have computational chemistry methods contributed to understanding the reactivity of 3-methyl-1,2-butadiene?

A9: Density Functional Theory (DFT) calculations have been employed to study the reaction pathways and energetics involved in the transformation of π-allene complexes to hydride-alkenylcarbyne derivatives. These calculations provide insights into the mechanism of C-H bond activation in 3-methyl-1,2-butadiene mediated by transition metal complexes. []

Q10: How do structural modifications of 3-methyl-1,2-butadiene influence its reactivity in metal-catalyzed reactions?

A10: Modifying the substituents on 3-methyl-1,2-butadiene can profoundly impact its reactivity in metal-catalyzed reactions. For example, increasing the steric bulk around the allene moiety can influence the regioselectivity of insertion reactions with metal complexes. Electronic modifications, such as introducing electron-donating or -withdrawing groups, can affect the allene's coordination ability and reactivity towards metal centers.

Q11: How can 3-methyl-1,2-butadiene be differentiated from other C5H8 isomers?

A11: Mass spectrometry techniques, specifically reactions with metal ions in a quadrupole collision cell, provide a way to differentiate 3-methyl-1,2-butadiene from other C5H8 isomers. Each isomer exhibits a distinct fragmentation pattern upon reaction with specific metal ions, allowing for their identification. []

Q12: What insights have collisional ionization studies provided into the structures and isomerization pathways of C5H8 radical cations, including those derived from 3-methyl-1,2-butadiene?

A12: Collisional ionization and charge exchange ionization spectrometry experiments have revealed that the structures of C5H8 radical cations, including those derived from 3-methyl-1,2-butadiene, are energy-dependent. These studies have identified isomerization pathways and the relative stabilities of different C5H8 cation structures. Notably, 3-methyl-1,2-butadiene radical cations can undergo isomerization to form the more stable isoprene radical cation. []

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